N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a synthetic organic compound with the molecular formula C13H18N2O. It is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, leading to disruption of kinase activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N,N-Dimethylacetamide: Shares the dimethylacetamide moiety.
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide: Another derivative with similar functional groups.
Uniqueness
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is unique due to its combined structural features of tetrahydroisoquinoline and dimethylacetamide, which confer specific biological activities and chemical reactivity. Its ability to inhibit CDK2 distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3 |
InChI Key |
ZEEWZZFZIJCZIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
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